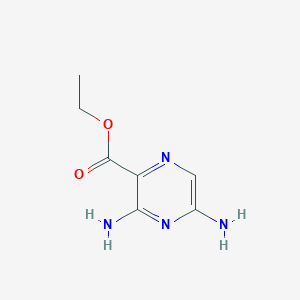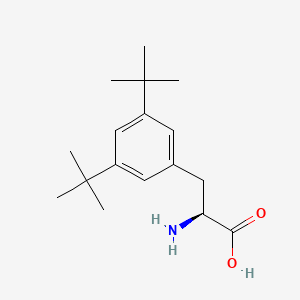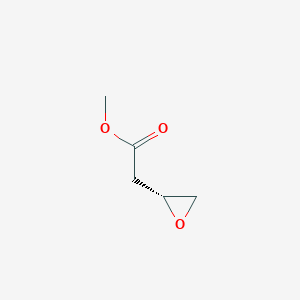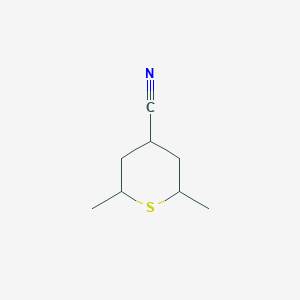![molecular formula C8H18N2O2S B13036177 N-[cis-3-(methylamino)cyclobutyl]propane-1-sulfonamide](/img/structure/B13036177.png)
N-[cis-3-(methylamino)cyclobutyl]propane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cis-3-(methylamino)cyclobutyl]propane-1-sulfonamide involves the modification of the 3-aminopiperidine linker in tofacitinib, an oral JAK inhibitor . The synthetic route typically includes the following steps:
Formation of the cyclobutyl ring: The cyclobutyl ring is formed through a cyclization reaction involving appropriate starting materials.
Introduction of the methylamino group: The methylamino group is introduced via a substitution reaction using methylamine.
Attachment of the propane-1-sulfonamide group: The propane-1-sulfonamide group is attached through a sulfonation reaction using propane-1-sulfonyl chloride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic route to ensure high yield and purity, as well as the use of industrial-scale reactors and purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[cis-3-(methylamino)cyclobutyl]propane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonamide group.
Substitution: The compound can undergo substitution reactions, particularly at the methylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like methylamine or other amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the methylamino position.
Scientific Research Applications
N-[cis-3-(methylamino)cyclobutyl]propane-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular signaling pathways, particularly those involving JAK1.
Mechanism of Action
The mechanism of action of N-[cis-3-(methylamino)cyclobutyl]propane-1-sulfonamide involves selective inhibition of JAK1 . JAK1 is an intracellular tyrosine kinase that mediates the signaling of various cytokines and growth factors involved in immune regulation . By inhibiting JAK1, the compound can modulate immune responses and reduce inflammation. This makes it a promising candidate for the treatment of autoimmune diseases .
Comparison with Similar Compounds
Similar Compounds
Tofacitinib: An oral JAK inhibitor used for the treatment of rheumatoid arthritis.
Baricitinib: Another JAK inhibitor used for the treatment of rheumatoid arthritis and other autoimmune diseases.
Upadacitinib: A selective JAK1 inhibitor used for the treatment of rheumatoid arthritis.
Uniqueness
N-[cis-3-(methylamino)cyclobutyl]propane-1-sulfonamide is unique due to its high selectivity for JAK1 compared to other JAK inhibitors . This selectivity reduces the risk of side effects associated with the inhibition of other JAK family members, such as JAK2 and JAK3 .
Properties
Molecular Formula |
C8H18N2O2S |
|---|---|
Molecular Weight |
206.31 g/mol |
IUPAC Name |
N-[3-(methylamino)cyclobutyl]propane-1-sulfonamide |
InChI |
InChI=1S/C8H18N2O2S/c1-3-4-13(11,12)10-8-5-7(6-8)9-2/h7-10H,3-6H2,1-2H3 |
InChI Key |
GOTQXUNKSJFINQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)NC1CC(C1)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2R,3R)-2-[[(2S,3R)-3-[(9S)-9-[[(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoyl]amino]-3-methoxy-5,10-dimethyl-4-(methylamino)-8-oxoundecanoyl]pyrrolidin-2-yl]-propanoylamino]-3-methoxy-2-methyl-3-phenylpropanoate](/img/structure/B13036098.png)
![2-Bromo-5-{[(tert-butoxy)carbonyl]amino}pyridine-4-carboxylic acid](/img/structure/B13036103.png)



![5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B13036124.png)


![(1R)-2,2,2-Trifluoro-1-[4-(pyrrolidin-1-YL)phenyl]ethanamine](/img/structure/B13036142.png)
![2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B13036149.png)
![tert-butylN-{3-aminobicyclo[1.1.1]pentan-1-yl}-N-methylcarbamate](/img/structure/B13036155.png)
![5-Bromo-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B13036156.png)


